8-iso-PGE1

説明

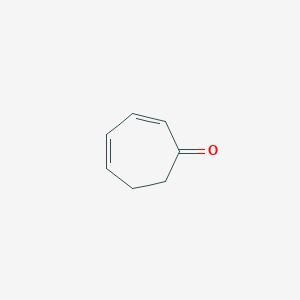

8-Isoprostaglandin E1 is a prostanoid.

科学的研究の応用

8-iso-PGE1: 科学研究用途の包括的な分析

肺シャントと酸素化: this compoundは、片肺換気(OLV)を受けている患者における適切な酸素化を維持する可能性について研究されています。 研究は、特定の条件下での肺シャントと酸素化の改善における、安全な濃度とその有効性を明らかにすることを目的としています。 .

血管収縮作用: この化合物は、血管収縮作用で知られており、血管の収縮が有益な状態の管理に影響を与える可能性があります。 .

疼痛管理: 研究によると、this compoundは、HCNチャネルによって生成される内向き電流に影響を与えることにより、疼痛管理に役割を果たす可能性があり、疼痛緩和のための治療的用途が考えられます。 .

がん研究: 機構的には、this compoundは、EP4受容体を介してヘッジホッグ(HH)シグナル伝達を阻害することが示されており、特に薬剤耐性腫瘍の増殖を阻害する、がん研究において重要となる可能性があります。 .

作用機序

Target of Action

8-iso-PGE1, also known as Ovinonic acid, is primarily a spasmodic agent found in canine pulmonary veins . It is an isoprostane, a family of prostanoid molecules of non-cyclooxygenase origin . It has been reported to cause vasodilation , indicating that its primary targets are likely vascular smooth muscle cells.

Mode of Action

It is known to induce vasodilation, suggesting that it interacts with its targets (vascular smooth muscle cells) to relax them, thereby increasing blood flow . This vasodilatory effect is likely achieved through the inhibition of muscle contraction, which is consistent with its role as a spasmodic agent .

Biochemical Pathways

This compound is part of the isoprostane family, which are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism . It is suggested that this compound may be involved in the regulation of inflammatory responses, as it has been found to down-regulate inflammatory factors .

Pharmacokinetics

It is known that both intra-arterial and intravenous infusions of pge1 have been used in the treatment of peripheral arterial occlusive disease .

Result of Action

The primary result of this compound action is vasodilation, which can increase blood flow and potentially alleviate conditions such as peripheral arterial occlusive disease . Additionally, it has been reported to have anti-inflammatory effects, which could be beneficial in various pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation . Furthermore, the presence of other biochemical factors in the environment, such as inflammatory mediators, could potentially influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

8-iso-PGE1 interacts with various enzymes, proteins, and other biomolecules. It is recognized as a vasoconstrictor with a similar effect as PGF2α . The formal name of this compound is (8β,11α,13E,15S)-11,15-dihydroxy-9-oxo-prost-13-en-1-oic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to attenuate high glucose-induced apoptosis in proximal renal tubular cells by inhibiting the JNK/Bim pathway . Furthermore, it has been shown to bind to Nurr1, an orphan nuclear receptor critical for the development, maintenance, and protection of midbrain dopaminergic neurons, and stimulate its transcriptional function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the ligand-binding domain (LBD) of Nurr1 and stimulates its transcriptional function . PGA1, a dehydrated metabolite of PGE1, couples covalently to Nurr1-LBD by forming a Michael adduct with Cys566, inducing notable conformational changes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, PGE1 administration did not change blood glucose levels but alleviated diabetic kidney injury in DKD rats . In vitro experiments showed that PGE1 significantly enhanced HG-reduced HK-2 cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, PGE1 and PGA1 exhibited neuroprotective effects in a Nurr1-dependent manner, prominently enhancing the expression of Nurr1 target genes in mDA neurons and improving motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the arachidonic acid cascade, a well-studied metabolic pathway involving the conversion of arachidonic acid into various prostaglandins and other eicosanoids .

特性

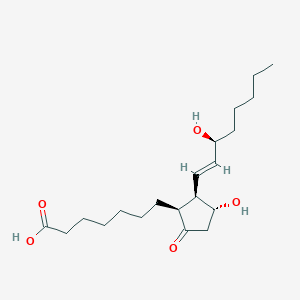

IUPAC Name |

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-JCPCGATGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185206 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21003-46-3 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21003-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W5RE239W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)